(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid
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Overview
Description
(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, cyclization, and hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine
Medically, this compound derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- 2-Oxo-1-pyrrolidineacetic acid
- Ethyl 2-oxo-4-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, (4-Ethoxy-2-oxo-2,5-dihydro-pyrrol-1-YL)-acetic acid may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.
Properties
IUPAC Name |
2-(3-ethoxy-5-oxo-2H-pyrrol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-13-6-3-7(10)9(4-6)5-8(11)12/h3H,2,4-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSOKXOTPDAKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566108 |
Source
|
Record name | (4-Ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142274-08-6 |
Source
|
Record name | (4-Ethoxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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